molecular formula C11H13NO2 B1473564 1-Methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid CAS No. 689162-75-2

1-Methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid

Cat. No.: B1473564
CAS No.: 689162-75-2
M. Wt: 191.23 g/mol
InChI Key: PWUIQACYLMTPEK-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid is a versatile chiral building block of high interest in organic synthesis and medicinal chemistry research. Its structure, incorporating both a tetrahydroquinoline scaffold and a carboxylic acid functional group, makes it a valuable precursor for constructing more complex molecules. Researchers utilize this and closely related compounds as key intermediates in the synthesis of chiral ligands, particularly oxazolines . These ligands are extensively applied in asymmetric catalysis, such as in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and copper-catalyzed asymmetric cyclopropanation reactions . The tetrahydroquinoline core is a privileged structure in pharmacology, often associated with central nervous system (CNS) activity . Related endogenous tetrahydroisoquinoline amines, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been studied for their neuroprotective properties, demonstrating effects as MAO inhibitors and free radical scavengers in models of Parkinson's disease . This suggests potential research avenues for this compound in developing neuroactive agents. As a synthetic intermediate, it can be used to develop novel compounds for screening against various biological targets. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-7-3-5-8-4-2-6-9(10(8)12)11(13)14/h2,4,6H,3,5,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUIQACYLMTPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a quinoline core structure with a methyl group and a carboxylic acid functional group. This structural configuration is believed to contribute significantly to its biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study demonstrated that various substituted quinoline derivatives showed activity against Mycobacterium tuberculosis , with some compounds outperforming standard treatments like isoniazid .

CompoundActivity AgainstIC50 (µM)
N-Cycloheptylquinoline-2-carboxamideM. tuberculosis< 0.1
N-Cyclohexylquinoline-2-carboxamideM. kansasii< 0.5

These findings suggest that this compound may also possess similar properties due to its structural similarities with other active quinoline derivatives.

Antimalarial Activity

The compound has been evaluated for its potential antimalarial effects. A derivative of quinoline was found to inhibit translation elongation factor 2 in Plasmodium falciparum, showcasing a novel mechanism of action that could be relevant for this compound as well .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cellular signaling pathways, leading to reduced proliferation of cancer cells.
  • Binding Affinity : Its structural features allow it to bind effectively to active sites on enzymes or receptors, modulating their activity and influencing downstream signaling pathways.

Study on Anticancer Properties

A recent study investigated the anticancer potential of various tetrahydroquinoline derivatives. The findings indicated that certain derivatives exhibited cytotoxic effects against several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Pharmacokinetic Profile

The pharmacokinetic properties of related quinoline derivatives have been assessed in preclinical models. These studies highlighted the importance of lipophilicity and solubility in determining bioavailability and efficacy .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent type, position, and functional groups, impacting reactivity, bioavailability, and biological activity:

Compound Substituents Molecular Weight (g/mol) Key Properties
1-Methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid Methyl (C1), COOH (C8) ~197.2 (estimated) Enhanced solubility due to COOH; potential for neuroactive or enzyme interactions
6-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid Cl (C6), COOH (C8) 211.64 Chlorine increases lipophilicity; lab use noted for research applications
8-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid F (C8), COOH (C3) ~209.2 (estimated) Fluorine improves metabolic stability; altered acidity due to COOH position
8-Methyl-1,2,3,4-tetrahydroquinoline Methyl (C8), no COOH 161.2 (estimated) Lacks polar COOH group; higher volatility and lower water solubility

Key Observations :

  • Carboxylic Acid Position : The 8-carboxylic acid group in the target compound and 6-chloro analog enhances polarity compared to the 3-carboxylic acid analog .
  • Halogen vs.
  • Functional Group Impact: The absence of COOH in 8-methyltetrahydroquinoline reduces hydrogen-bonding capacity, limiting its utility in targeted drug design compared to carboxylated analogs.
Pharmacological and Biochemical Comparisons
  • Beta-Carbolines (e.g., 6-Methoxytetrahydro-beta-carboline) : Structural Differences: Beta-carbolines feature an indole-pyridine fused ring, whereas tetrahydroquinolines have a benzene-piperidine structure. Biological Activity: Beta-carbolines inhibit monoamine oxidase-A (MAO-A) and bind benzodiazepine receptors. The target compound’s tetrahydroquinoline scaffold may lack MAO-A affinity but could interact with dopamine or serotonin receptors due to structural similarities.
  • 1-Methyl-1,2,3,6-tetrahydropyridine (MPTP) :

    • Neurotoxicity vs. Neuroprotection : MPTP induces Parkinsonism via dopamine neuron degeneration, while modafinil (a structurally unrelated compound) demonstrates neuroprotection by preserving striatal dopamine levels. The target compound’s carboxylic acid and methyl groups may influence similar neuroprotective pathways, though direct evidence is lacking.

Preparation Methods

Three-Component Condensation Reactions

A notable approach involves multi-component reactions combining arylmethylidenepyruvic acids, cyclic diketones, and ammonium acetate under solvent-free or mild conditions to form tetrahydroquinoline carboxylic acid derivatives efficiently.

  • Reaction Components :

    • Arylmethylidenepyruvic acid (prepared from aromatic aldehydes and pyruvic acid)
    • 1,3-Cyclohexanedione
    • Ammonium acetate
  • Conditions :

    • Solvent-free grinding (mechanochemical method) at room temperature
    • Reaction time: ~1.5 hours
    • No catalyst required
  • Outcomes :

    • High yields (92%–98%)
    • Clean reaction profiles with minimal by-products
    • The method allows variation of aryl substituents to tune product properties
  • Mechanism :

    • Initial condensation between arylmethylidenepyruvic acid and 1,3-cyclohexanedione
    • Cyclization facilitated by ammonium acetate providing the nitrogen source
    • Formation of the tetrahydroquinoline ring with a carboxylic acid group at the 2-position (analogous to the 8-position in quinoline numbering)

This method is adaptable for synthesizing 1-methyl-substituted tetrahydroquinoline carboxylic acids by choosing appropriate starting materials.

Pfitzinger Reaction and Its Improvements

The Pfitzinger reaction, a classical method for quinoline carboxylic acid synthesis, has been improved to synthesize quinoline-4-carboxylic acids and esters under mild conditions using trimethylsilyl chloride (TMSCl) as a promoter.

  • Starting Materials :

    • N,N-Dimethylenaminones
    • Substituted isatins
  • Conditions :

    • Alcoholic solvents or water
    • TMSCl-promoted one-step esterification and cyclization
  • Advantages :

    • Good functional group tolerance
    • Mild reaction conditions
    • Operational simplicity and scalability

Although this method focuses on quinoline-4-carboxylic acids, it provides a strategic framework for synthesizing substituted tetrahydroquinoline carboxylic acids by modifying the starting materials and reaction parameters.

Patent-Described Processes for Quinolone Carboxylic Acids

Patent literature describes processes for preparing quinolone carboxylic acids, which are structurally related to tetrahydroquinoline carboxylic acids. These methods involve:

  • Key Intermediates : Compounds with quinoline or quinolone cores bearing alkyl or cycloalkyl groups and various substituents.

  • Typical Steps :

    • Organic layer extraction and purification using solvents like chloroform, ethanol, and dichloromethane
    • Acidification to precipitate the carboxylic acid derivatives
    • Cooling and filtration to isolate the product
    • Drying under vacuum to obtain pure solids
  • Yields : High yields reported (up to 93%)

  • Example Conditions :

    • Acidification to pH ~2.5–8.5
    • Cooling to 0°C for precipitation
    • Use of activated charcoal and celite for purification

While the patent primarily targets quinolone derivatives, the purification and isolation techniques are applicable to this compound synthesis.

Comparative Data Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Key Features References
Three-Component Condensation Arylmethylidenepyruvic acid, 1,3-cyclohexanedione, ammonium acetate Solvent-free grinding, room temp, 1.5 h 92–98 Catalyst-free, green chemistry, high yield
Improved Pfitzinger Reaction N,N-Dimethylenaminones, substituted isatins TMSCl-promoted, alcoholic or aqueous solvents Moderate to high One-step esterification and cyclization, scalable
Patent Process for Quinolone Acids Various quinoline precursors Acidification, cooling, filtration Up to 93 Purification with activated charcoal, vacuum drying

Research Findings and Notes

  • The three-component condensation method represents a green and efficient route with minimal environmental impact due to solvent-free conditions and simple work-up.

  • The improved Pfitzinger reaction offers versatility in functional group tolerance, making it suitable for synthesizing diverse quinoline carboxylic acids, potentially adaptable for 1-methyl derivatives.

  • Patent processes emphasize the importance of purification and isolation steps, which are critical for obtaining high-purity compounds suitable for pharmaceutical applications.

  • Mechanistically, the formation of the tetrahydroquinoline ring involves nucleophilic attack by ammonia or ammonium salts on activated carbonyl intermediates, followed by cyclization and rearrangement under acidic or neutral conditions.

  • The methyl substitution at the 1-position can be introduced either by using methylated starting materials or by post-synthetic modification, depending on the synthetic route chosen.

Q & A

Q. What are the common synthetic routes for preparing 1-methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid and its derivatives?

Methodological Answer: Synthesis typically involves cyclization of precursors such as amino acids or quinoline derivatives. A standard approach includes:

Cyclocondensation : Reaction of substituted anilines with β-ketoesters or aldehydes under acidic conditions to form the tetrahydroquinoline core.

Carboxylic Acid Introduction : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH or LiOH in aqueous/organic solvent systems.

Functionalization : Post-synthetic modifications (e.g., chlorination, methylation) via electrophilic substitution or catalytic hydrogenation.

Q. How is structural characterization performed for this compound class?

Methodological Answer: Characterization relies on:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies substituent positions (e.g., methyl groups at C1, carboxylic acid at C8) and ring saturation.
    • IR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and NH/OH groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₃NO₂: 191.23 g/mol ).
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline derivatives.

Q. Reference :

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with electron-withdrawing substituents (e.g., Cl, CF₃)?

Methodological Answer: Electron-withdrawing groups (EWGs) often reduce cyclization efficiency. Strategies include:

Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity (e.g., 85% yield for 7-chloro derivatives ).

Catalytic Systems : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates during cyclization.

Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of EWG-bearing precursors.

Challenges : Competing side reactions (e.g., ring-opening) require precise temperature control.

Q. How do structural modifications impact biological activity in neuroprotection or antimicrobial studies?

Methodological Answer:

  • Neuroprotection :
    • Methylation at C1 : Enhances blood-brain barrier permeability (e.g., modafinil analogs reducing dopamine depletion in Parkinsonian models ).
    • Carboxylic Acid : Critical for binding to monoamine transporters or enzymes (e.g., MAO-B inhibition).
  • Antimicrobial Activity :
    • Chloro Substituents : Increase lipophilicity and membrane disruption (e.g., 6-chloro derivatives showing MIC ≤2 µg/mL against E. coli ).

Q. Data Contradictions :

  • Some studies report reduced activity in in vivo models compared to in vitro due to metabolic instability .

Q. What analytical methods resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

Standardized Assays :

  • Use isogenic cell lines or primary cells to minimize variability.
  • Include positive controls (e.g., ciprofloxacin for antimicrobial assays).

Metabolic Stability Testing :

  • LC-MS/MS quantifies compound degradation in serum or microsomal preparations.

Computational Modeling :

  • Molecular docking (e.g., AutoDock Vina) identifies binding affinity discrepancies across studies.

Q. Case Study :

  • A 5-chloro-4-hydroxy derivative showed IC₅₀ = 1.2 µM in vitro but poor in vivo efficacy due to rapid glucuronidation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Chiral Center Stability : Racemization occurs under high-temperature or acidic conditions. Mitigation strategies:
    • Asymmetric Catalysis : Chiral amines or organocatalysts (e.g., (4aS,7aS)-octahydro-pyrrolo[3,4-b]pyridine in fluoroquinolone synthesis ).
    • Chromatographic Resolution : Preparative HPLC with chiral columns (e.g., CHIRALPAK® IG).
  • Process Optimization :
    • Continuous-flow reactors improve reproducibility for multi-step syntheses.

Q. Reference :

Q. How do substituent positions (C6 vs. C8) influence physicochemical properties?

Methodological Answer:

  • C6 Substituents :
    • Increase logP (lipophilicity) but reduce aqueous solubility (e.g., 6-Cl vs. 8-COOH derivatives ).
  • C8 Carboxylic Acid :
    • Enhances hydrogen bonding with targets (e.g., bacterial DNA gyrase) but requires prodrug strategies (esterification) for oral bioavailability.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid

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